molecular formula C24H23NO B10766669 [1-(3-methylbutyl)indol-3-yl]-naphthalen-2-ylmethanone

[1-(3-methylbutyl)indol-3-yl]-naphthalen-2-ylmethanone

Cat. No.: B10766669
M. Wt: 341.4 g/mol
InChI Key: ZWFPDRGTGCRWBF-UHFFFAOYSA-N
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Description

JWH 018 2’-naphthyl-N-(3-methylbutyl) isomer is a synthetic cannabinoid that acts as a potent agonist for the central cannabinoid receptor (CB1) and peripheral cannabinoid receptor (CB2). This compound is structurally similar to JWH 018, a well-known synthetic cannabinoid, but differs by having a naphthyl group attached at the 2’ position. It has been frequently found in herbal blends and is used in scientific research to study the endocannabinoid system .

Preparation Methods

The synthesis of JWH 018 2’-naphthyl-N-(3-methylbutyl) isomer involves several steps. The general synthetic route includes the following steps:

    Formation of the core structure: The synthesis begins with the preparation of the core indole structure.

    Attachment of the naphthyl group: The naphthyl group is then attached at the 2’ position of the indole structure.

    Addition of the N-(3-methylbutyl) group: Finally, the N-(3-methylbutyl) group is added to complete the synthesis.

The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions. Industrial production methods may involve scaling up these reactions using larger quantities of reagents and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

JWH 018 2’-naphthyl-N-(3-methylbutyl) isomer undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups. Common reagents for these reactions include halogens and alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

JWH 018 2’-naphthyl-N-(3-methylbutyl) isomer is primarily used in scientific research to study the endocannabinoid system. Its applications include:

Mechanism of Action

JWH 018 2’-naphthyl-N-(3-methylbutyl) isomer exerts its effects by binding to and activating the central cannabinoid receptor (CB1) and peripheral cannabinoid receptor (CB2). These receptors are part of the endocannabinoid system, which plays a role in regulating various physiological processes, including pain, mood, appetite, and memory. The activation of these receptors leads to the modulation of neurotransmitter release and other cellular responses .

Comparison with Similar Compounds

JWH 018 2’-naphthyl-N-(3-methylbutyl) isomer is similar to other synthetic cannabinoids, such as:

    JWH 018: The parent compound, which has a different substitution pattern on the indole ring.

    AM-2201: Another synthetic cannabinoid with a fluorine atom on the pentyl chain.

    CP 47,497: A synthetic cannabinoid with a different core structure but similar pharmacological properties.

The uniqueness of JWH 018 2’-naphthyl-N-(3-methylbutyl) isomer lies in its specific structural modifications, which may result in different binding affinities and pharmacological effects compared to other synthetic cannabinoids .

Properties

Molecular Formula

C24H23NO

Molecular Weight

341.4 g/mol

IUPAC Name

[1-(3-methylbutyl)indol-3-yl]-naphthalen-2-ylmethanone

InChI

InChI=1S/C24H23NO/c1-17(2)13-14-25-16-22(21-9-5-6-10-23(21)25)24(26)20-12-11-18-7-3-4-8-19(18)15-20/h3-12,15-17H,13-14H2,1-2H3

InChI Key

ZWFPDRGTGCRWBF-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCN1C=C(C2=CC=CC=C21)C(=O)C3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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